molecular formula C10H13ClN2O2S B1299350 1-((2-Chlorophenyl)sulfonyl)piperazine CAS No. 233261-84-2

1-((2-Chlorophenyl)sulfonyl)piperazine

Cat. No.: B1299350
CAS No.: 233261-84-2
M. Wt: 260.74 g/mol
InChI Key: BVKKRWPRNWNKTH-UHFFFAOYSA-N
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Description

1-((2-Chlorophenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C10H13ClN2O2S and a molecular weight of 260.74 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology. It is known for its unique structure, which includes a piperazine ring substituted with a 2-chlorophenylsulfonyl group.

Preparation Methods

The synthesis of 1-((2-Chlorophenyl)sulfonyl)piperazine involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-((2-Chlorophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-((2-Chlorophenyl)sulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-((2-Chlorophenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

  • 1-((2-Bromophenyl)sulfonyl)piperazine
  • 1-((2-Fluorophenyl)sulfonyl)piperazine
  • 1-((2-Methylphenyl)sulfonyl)piperazine

These compounds share a similar piperazine core structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific chlorine substituent, which imparts distinct electronic and steric effects .

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKKRWPRNWNKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366505
Record name 1-[(2-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233261-84-2
Record name 1-[(2-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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